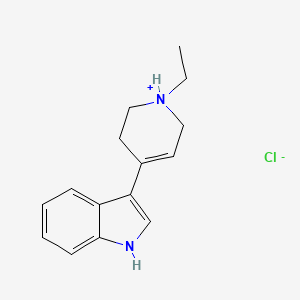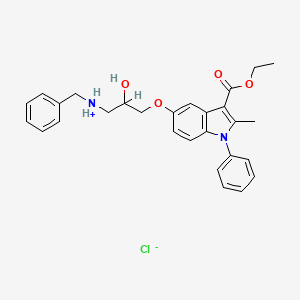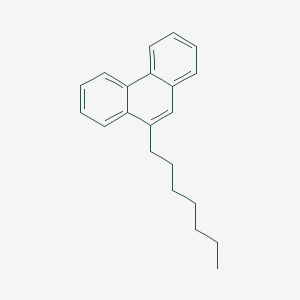
9-Heptylphenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Heptylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This compound is characterized by the presence of a heptyl group (a seven-carbon alkyl chain) attached to the ninth position of the phenanthrene structure. Phenanthrene and its derivatives are known for their applications in organic synthesis, material chemistry, and pharmaceutical chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Heptylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as column chromatography or recrystallization to isolate the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). These reactions often lead to the formation of phenanthrenequinone derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), leading to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings of this compound. For example, nitration with concentrated nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) yields nitro derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: HNO3, H2SO4, Br2, FeBr3
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives
Reduction: Dihydro-9-Heptylphenanthrene
Substitution: Nitro-9-Heptylphenanthrene, Bromo-9-Heptylphenanthrene
科学研究应用
9-Heptylphenanthrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its derivatives are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: In biological research, this compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, such as polymers and resins, due to its stable aromatic structure.
作用机制
The mechanism of action of 9-Heptylphenanthrene involves its interaction with specific molecular targets and pathways. The aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its derivatives may act as inhibitors of certain enzymes, affecting various biochemical pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
Phenanthrene: The parent compound, consisting of three fused benzene rings without any alkyl substitution.
9-Methylphenanthrene: A derivative with a methyl group at the ninth position.
9-Ethylphenanthrene: A derivative with an ethyl group at the ninth position.
9-Phenylphenanthrene: A derivative with a phenyl group at the ninth position.
Comparison: 9-Heptylphenanthrene is unique due to the presence of a longer alkyl chain (heptyl group) at the ninth position, which can influence its physical and chemical properties This longer chain can affect the compound’s solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs like 9-Methylphenanthrene and 9-Ethylphenanthrene
属性
CAS 编号 |
23921-10-0 |
|---|---|
分子式 |
C21H24 |
分子量 |
276.4 g/mol |
IUPAC 名称 |
9-heptylphenanthrene |
InChI |
InChI=1S/C21H24/c1-2-3-4-5-6-11-17-16-18-12-7-8-13-19(18)21-15-10-9-14-20(17)21/h7-10,12-16H,2-6,11H2,1H3 |
InChI 键 |
VMHPGLJEZIRMJJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=CC2=CC=CC=C2C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride](/img/structure/B13760653.png)
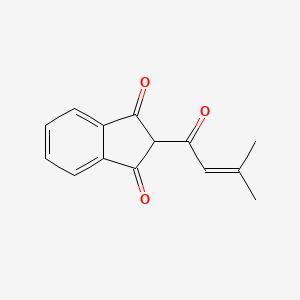
![1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine](/img/structure/B13760658.png)
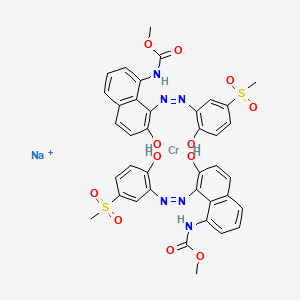
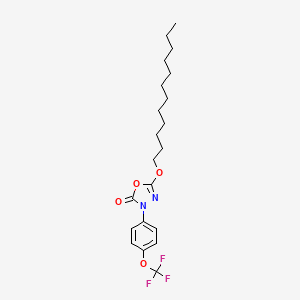


![3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)

